1-acetyl-N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide is a synthetic compound with the molecular formula C15H19ClN2O2 and a molecular weight of 294.77656 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Preparation Methods
The synthesis of 1-acetyl-N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide involves several steps. One common method includes the reaction of piperidine with acetic anhydride to form 1-acetylpiperidine. This intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-acetyl-N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-acetyl-N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-acetyl-N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
1-acetylpiperidine: Lacks the chlorophenyl group, resulting in different chemical and biological properties.
N-benzylpiperidine: Contains a benzyl group instead of a chlorophenyl group, leading to variations in reactivity and biological activity.
4-piperidone: A simpler structure with different applications in organic synthesis.
These comparisons highlight the unique features of this compound, particularly its chlorophenyl group, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-acetyl-N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-11(19)18-8-6-12(7-9-18)15(20)17-10-13-4-2-3-5-14(13)16/h2-5,12H,6-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQDYTBNWKDBIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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